molecular formula C9H3Cl4NO2S2 B14045022 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride

2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride

Cat. No.: B14045022
M. Wt: 363.1 g/mol
InChI Key: PWLMPOXJJVBHBF-UHFFFAOYSA-N
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Description

2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of three chlorine atoms on the phenyl ring and a sulfonyl chloride group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3,6-trichlorophenyl isothiocyanate with a suitable amine to form the thiazole ring, followed by sulfonylation using chlorosulfonic acid. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or chloroform to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

    Nucleophilic Substitution: Reagents include primary and secondary amines, alcohols, and thiols.

Major Products:

Scientific Research Applications

2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 2-(2,3,6-Trichlorophenyl)thiazole-5-sulfonyl chloride is unique due to the presence of three chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. This compound’s specific arrangement of functional groups makes it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

Molecular Formula

C9H3Cl4NO2S2

Molecular Weight

363.1 g/mol

IUPAC Name

2-(2,3,6-trichlorophenyl)-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C9H3Cl4NO2S2/c10-4-1-2-5(11)8(12)7(4)9-14-3-6(17-9)18(13,15)16/h1-3H

InChI Key

PWLMPOXJJVBHBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C2=NC=C(S2)S(=O)(=O)Cl)Cl)Cl

Origin of Product

United States

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